Product packaging for Thiochroman-4-one oxime(Cat. No.:CAS No. 15857-68-8)

Thiochroman-4-one oxime

Cat. No.: B098516
CAS No.: 15857-68-8
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-NTMALXAHSA-N
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Description

Thiochroman-4-one oxime is a derivative of the thiochroman-4-one scaffold, a sulfur-containing heterocycle of significant interest in medicinal chemistry research. This compound is offered as a tool for early discovery research and is provided without analytical data. Researchers are responsible for confirming product identity and/or purity. The thiochromanone core is recognized as a privileged structure in drug design, with derivatives demonstrating a broad spectrum of pharmacological activities. Recent scientific investigations highlight that thiochroman-4-one derivatives, particularly those incorporating oxime ether functional groups, show promising in vitro antibacterial and antifungal properties. These derivatives are explored as novel agents against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), as well as the fungus Botrytis cinerea, indicating their potential as a scaffold for developing new agrochemicals or anti-infectives. The sulfur atom in the thiochromanone structure enhances lipophilicity and membrane permeability, which can improve bioavailability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyer assumes all responsibility for its use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B098516 Thiochroman-4-one oxime CAS No. 15857-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Source PubChem
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InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249680
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15857-68-8
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiochroman-4-one, oxime
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Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
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Synthetic Methodologies for Thiochroman 4 One Oxime and Its Derivatives

Direct Oxime Formation from Thiochroman-4-one (B147511)

The most fundamental method for preparing thiochroman-4-one oxime involves the direct condensation of thiochroman-4-one with a hydroxylamine (B1172632) salt. The success of this transformation is highly dependent on the specific reaction conditions and the electronic and steric nature of the thiochroman-4-one substrate.

Optimized Reaction Conditions and Catalytic Systems

The traditional synthesis of this compound is achieved by reacting thiochroman-4-one with hydroxylamine hydrochloride. researchgate.net This reaction is typically performed in a protic solvent such as ethanol, often with the addition of a base like pyridine (B92270) to act as a catalyst and neutralize the hydrochloric acid formed. researchgate.net The reaction can also be carried out by refluxing with hydroxylamine derivatives in ethanol. researchgate.net

Modern approaches have sought to enhance the efficiency of this process. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. The use of a basic catalyst is crucial for the reaction to proceed.

A key aspect of this synthesis is the stereochemical outcome. The reaction of thiochroman-4-one with hydroxylamine typically results in the formation of the E and Z isomers of the oxime. The separation and characterization of these isomers are important as they can exhibit different reactivity and biological activity.

ReactantReagentsSolventConditionsProductReference
Thiochroman-4-oneHydroxylamineEthanol, PyridineHeatingThis compound researchgate.net
Thiochroman-4-onesHydroxylamine derivativesEthanolRefluxThiochromanone oximes researchgate.net

Influence of Substrate Substitution on Reaction Efficiency

The efficiency of the oximation reaction is markedly influenced by the presence of substituents on the aromatic ring of the thiochroman-4-one. Both the electronic properties and the steric bulk of these substituents can affect the reaction rate and yield.

Steric hindrance from bulky substituents, particularly those near the carbonyl group, can impede the approach of hydroxylamine, leading to lower yields or requiring more vigorous reaction conditions.

Synthesis of this compound Ethers

The oxime group of this compound provides a versatile platform for further chemical modification, most notably through the synthesis of oxime ethers. These derivatives have attracted considerable attention due to their wide range of biological activities. tandfonline.comtandfonline.com

Alkylation and Acylation Reactions at the Oxime Oxygen

The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated to yield a diverse array of oxime ethers. These reactions are typically performed by treating the this compound with an appropriate alkylating or acylating agent in the presence of a base.

O-alkylation is commonly achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction is generally carried out in an aprotic solvent like DMF or acetone (B3395972) with a base such as potassium carbonate or sodium hydride to deprotonate the oxime. This generates the more nucleophilic oximate anion, which then reacts with the alkylating agent.

Similarly, O-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a suitable base, such as pyridine or triethylamine, to afford the corresponding O-acyl oxime ethers.

Formation of Complex Oxime Ether Derivatives

More intricate oxime ether derivatives can be prepared by employing more complex alkylating agents. This strategy allows for the introduction of various functional groups, which can be tailored to modulate the pharmacological properties of the final compounds. For instance, a series of novel thiochroman-4-one derivatives incorporating both an oxime ether and a 1,3,4-oxadiazole (B1194373) thioether moiety have been synthesized. tandfonline.comtandfonline.com This was achieved by reacting the corresponding this compound with an appropriate alkylating agent containing the 1,3,4-oxadiazole thioether fragment.

Multicomponent Reaction Approaches for this compound Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot. This approach is characterized by high atom economy and the ability to rapidly generate molecular diversity.

While specific MCRs that directly yield this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of related structures. For example, a two-component assembly of thiochroman-4-ones has been achieved through a rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. acs.org This method allows for the construction of the core thiochroman-4-one skeleton, which can then be subjected to oximation. The development of novel MCRs that incorporate the formation of the oxime in the reaction cascade remains an area of interest for the streamlined synthesis of these important heterocyclic compounds.

Stereoselective Synthesis of this compound Analogs

The asymmetric synthesis of chiral amines from prochiral ketoximes is a significant area of research. One notable advancement is the highly enantioselective borane (B79455) reduction of ketoxime ethers, including thiochroman-4-one derivatives, catalyzed by novel spiroborate esters.

A key example involves the asymmetric reduction of (E)-Thiochroman-4-one O-Benzyl Oxime. nih.gov This reaction utilizes a spiroborate–borane method to achieve excellent enantioselectivity. The process leads to the corresponding (S)-thiochroman-4-amine, which is then typically converted to its amide derivative for analysis. The enantiomeric excess (ee) for the resulting thiochroman-4-amine can reach up to 99%, with good to high yields of the isolated pure amide. nih.gov The choice of solvent and temperature plays a critical role in the reaction's success. Dioxane has been identified as the optimal solvent for this transformation. nih.gov

Detailed findings from the asymmetric reduction of various heteroaryl and heterocyclic O-benzyl oximes highlight the effectiveness of this method.

Catalyzed Asymmetric Reduction of (E)-Thiochroman-4-one O-Benzyl Oxime nih.gov
EntryCatalyst Loading (equiv)SolventTemperature (°C)Time (h)Yield (%)ee (%)
10.1Dioxane016-99
20.1THF016-96
30.1t-Butyl methyl ether016-95

Another approach to stereoselectivity involves the reduction of functionalized this compound derivatives. For instance, the stereoselective reduction of (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime using borohydride (B1222165) in THF has been reported to produce (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol in excellent yields greater than 90%. researchgate.net

Chemical Transformations and Reactivity Profile of Thiochroman 4 One Oxime

Hydrolytic Pathways of the Oxime Functionality

The oxime group is generally characterized by its hydrolytic stability, which is greater than that of imines. raineslab.com This stability is attributed to the electronic delocalization involving the nitrogen and oxygen atoms, which reduces the electrophilicity of the carbon atom in the C=N bond. raineslab.com However, under specific conditions, typically involving acid catalysis, the oxime functionality of thiochroman-4-one (B147511) oxime can be hydrolyzed to regenerate the parent ketone, thiochroman-4-one. smolecule.com

The process of oxime hydrolysis is essentially the reverse of its formation. The reaction is initiated by the protonation of the oxime's hydroxyl group, which converts it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. A subsequent series of proton transfers leads to the formation of a carbinolamine intermediate, which then collapses to yield the corresponding ketone and hydroxylamine (B1172632). masterorganicchemistry.com While specific kinetic studies on the hydrolysis of thiochroman-4-one oxime are not extensively detailed in the literature, the general principles of oxime hydrolysis are applicable. The stability of the C=N bond in oximes is significantly higher compared to hydrazones, making them robust under many conditions. raineslab.com

Reductive Transformations of this compound

The reduction of the oxime group in this compound is a key transformation that leads to the formation of valuable amino-substituted thiochromane derivatives. The choice of reducing agent and reaction conditions can influence the outcome, leading to either selective reduction to the primary amine or reductive rearrangements.

The selective reduction of this compound to yield 4-aminothiochromane is a synthetically useful transformation. This conversion can be effectively achieved using catalytic hydrogenation. One established method involves the use of Raney Nickel (Raney-Ni) as the catalyst in the presence of hydrogen gas (H₂). researchgate.net This method has been proven to be practical for the selective production of 4-aminothiochromane. researchgate.net

In a related transformation, the stereoselective reduction of a derivative, (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime, using borohydride (B1222165) in tetrahydrofuran (B95107) (THF), yields (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol in high yield (>90%). researchgate.net This demonstrates that the reduction of the oxime moiety can proceed with a high degree of stereocontrol, which is crucial for the synthesis of chiral molecules.

The reduction of this compound can also proceed through pathways that involve rearrangement, particularly when using certain aluminum-based reducing agents. These reactions are mechanistically distinct from simple reductions and lead to ring-expanded products instead of the expected primary amine.

When this compound is treated with an excess of diisobutylaluminum hydride (DIBALH) in hexane, or with dichloroaluminum hydride (AlHCl₂) generated from LiAlH₄ and AlCl₃, it undergoes a reductive rearrangement. researchgate.netnih.gov This process is believed to proceed through the formation of an intermediate hydroxylamine species. nih.gov Subsequent rearrangement, driven by the Lewis acidic nature of the aluminum reagent, leads to the formation of a ring-expanded cyclic secondary amine. researchgate.netnih.gov It has been observed that other aluminum hydrides are less effective in promoting this rearrangement and often result in the competitive formation of the primary amine, 4-aminothiochromane. researchgate.netnih.gov

The choice of reductant is critical. For instance, treatment of this compound with lithium aluminum hydride (LiAlH₄) alone results in the formation of the desired ring-expanded product, 2,3,4,5-tetrahydrobenzo[b] researchgate.netresearchgate.netthiazepine, in only a 29% yield, with a significant amount of the primary amine being formed as a byproduct. nih.gov In contrast, the use of AlHCl₂ in cyclopentyl methyl ether (CPME) has been identified as a more suitable system for this ring-expansion reaction, providing the rearranged cyclic secondary amine in good to excellent yields. nih.gov

Rearrangement Reactions Involving the Oxime Moiety

The oxime group of this compound is susceptible to rearrangement reactions, most notably the Beckmann rearrangement and related ring-expansion processes. These transformations are valuable for the synthesis of larger heterocyclic ring systems containing both sulfur and nitrogen atoms.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.org In the case of cyclic oximes like this compound, this rearrangement leads to the formation of a lactam, which is a cyclic amide. A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine (B1294794) has been reported through the Beckmann rearrangement of this compound. researchgate.net This transformation involves the migration of the carbon atom anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org The resulting nitrilium ion is then attacked by water, followed by tautomerization to yield the stable lactam product. chemistrysteps.com

The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. wikipedia.org However, a variety of other reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can also be used to facilitate the rearrangement by converting the hydroxyl group into a better leaving group. masterorganicchemistry.comwikipedia.org

Ring expansion reactions of this compound provide a direct route to seven-membered heterocyclic systems. These reactions can be seen as a variation of the Beckmann rearrangement or can proceed through different mechanistic pathways depending on the reagents used.

A systematic investigation into the reductive ring expansion of oximes using diisobutylaluminum hydride (DIBALH) has shown that this method can regiospecifically provide a variety of bicyclic and tricyclic heterocycles containing a nitrogen atom attached to an aromatic ring. clockss.org For this compound, this reaction yields 2,3,4,5-tetrahydrobenzo[b] researchgate.netresearchgate.netthiazepine. clockss.org The reaction is typically carried out by first preparing the oxime from thiochroman-4-one and hydroxylamine hydrochloride in pyridine (B92270), followed by treatment with DIBALH in a solvent like dichloromethane. clockss.org

Similarly, the use of dichloroaluminum hydride (AlHCl₂) has been shown to be effective for the ring expansion of various heterocyclic and carbocyclic ketoximes, including this compound. nih.gov This method has been found to be quite general, providing good to excellent yields of the corresponding ring-expanded cyclic secondary amines. nih.gov

The following table summarizes the outcomes of various reductive treatments of this compound.

Table 1: Reductive Transformations of this compound

Reagent(s) Solvent Product(s) Yield Reference(s)
Raney-Ni / H₂ - 4-Aminothiochromane - researchgate.net
LiAlH₄ - 2,3,4,5-Tetrahydrobenzo[b] researchgate.netresearchgate.netthiazepine and 4-Aminothiochromane 29% and 14% respectively nih.gov
(MeOCH₂CH₂O)₂AlH₂Na (Red-Al) - 2,3,4,5-Tetrahydrobenzo[b] researchgate.netresearchgate.netthiazepine and 4-Aminothiochromane 31% and 18% respectively nih.gov
DIBALH (4-6 eq.) Hexane Reductive Rearrangement Product - researchgate.net
AlHCl₂ (from LiAlH₄:AlCl₃ = 1:3) Cyclopentyl methyl ether (CPME) Reductive Rearrangement Product Good to excellent researchgate.netnih.gov

Photochemical Rearrangements Relevant to the Thiochromanone Core

The photochemical behavior of the thiochromanone core, while not extensively documented for the oxime derivative itself, can be inferred from studies on related structures, such as thiochroman-4-one 1-oxides. These studies reveal that the thiochromanone skeleton is susceptible to various photochemical rearrangements. Upon irradiation, these compounds can undergo several distinct reaction pathways.

Key photochemical transformations observed in derivatives of the thiochromanone core include rearrangements to cyclic sulfenates, which may then undergo further reactions, and formal deoxygenation. For instance, the photolysis of substituted thiochroman-4-one 1-oxides has been shown to yield products arising from the homolysis of the sulfur-oxygen bond following rearrangement. These findings suggest that the fundamental thiochromanone framework within this compound is reactive under photochemical conditions, potentially leading to complex molecular reorganization.

Table 1: Summary of Photochemical Reactions in Thiochromanone Derivatives

Reaction TypeDescription
Rearrangement to Cyclic Sulfenates The initial photochemical excitation can lead to an intramolecular rearrangement, forming a cyclic sulfenate intermediate.
S-O Bond Homolysis The sulfenate intermediate can undergo homolytic cleavage of the sulfur-oxygen bond, leading to biradical species that drive further product formation.
Deoxygenation In some cases, photochemical deoxygenation of the sulfoxide (B87167) to the corresponding sulfide (B99878) has been observed as a competing reaction pathway.

Reactions Mediated by Thiochroman-4-one Iminoxyl Radicals

Generation and Characterization of Oxime Radicals

Iminoxyl radicals (or oxime radicals) are reactive intermediates that can be generated from their corresponding oximes through one-electron oxidation. nih.gov For this compound, this transformation would yield the Thiochroman-4-one iminoxyl radical. The generation of such radicals is typically achieved using chemical oxidants or electrochemical methods. nih.govbohrium.com

Common methods for generating iminoxyl radicals from oximes include the use of:

Metal-based oxidants: Reagents like cerium(IV) ammonium (B1175870) nitrate, lead tetraacetate (Pb(OAc)₄), manganese(III) acetate (B1210297) (Mn(OAc)₃), and silver(I) oxide (Ag₂O) are effective for this transformation. nih.govbeilstein-journals.org

Photo-oxidation: In the presence of a photosensitizer, oximes can be oxidized to their radical cations, which then deprotonate to form iminoxyl radicals. acs.org

Electrochemical Oxidation: Anodic oxidation provides a clean method for generating iminoxyl radicals from oxime precursors. bohrium.com

The resulting Thiochroman-4-one iminoxyl radical is a σ-radical, with the unpaired electron localized in an orbital that is orthogonal to the C=N π-bond. nih.gov The primary method for characterizing these transient species is Electron Paramagnetic Resonance (EPR) spectroscopy. Iminoxyl radicals are distinguished by a large hyperfine splitting constant for the nitrogen nucleus (aN), typically in the range of 28–33 G, which is a signature feature differentiating them from other N-oxyl radicals. nih.gov

Table 2: Generation Methods and Spectroscopic Data for Iminoxyl Radicals

Generation MethodTypical Reagents/ConditionsCharacteristic EPR Signal (aN)
Chemical Oxidation (NH₄)₂Ce(NO₃)₆, Pb(OAc)₄, Ag₂O~28-33 G nih.gov
Photo-oxidation Photosensitizer (e.g., chloranil), lightNot specified, formation inferred from products acs.org
Electrochemical Oxidation Anodic potentialNot specified, used for preparative synthesis bohrium.comnih.gov

Intramolecular Cyclization and Functionalization Reactions

Once generated, iminoxyl radicals are valuable intermediates for forming new chemical bonds, particularly in intramolecular reactions. beilstein-journals.orgd-nb.info The main reactive pathways for iminoxyl radicals involve hydrogen atom transfer (HAT) and addition to multiple bonds. beilstein-journals.org Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, these radicals can lead to the formation of either C–N or C–O bonds. d-nb.info

In the context of the Thiochroman-4-one iminoxyl radical, several intramolecular reaction pathways can be proposed based on established iminoxyl radical chemistry:

1,5-Hydrogen Atom Transfer (1,5-HAT): If a substituent on the thiochroman (B1618051) ring contains an abstractable hydrogen atom at the 5-position relative to the iminoxyl radical, an intramolecular 1,5-HAT can occur. This process generates a new carbon-centered radical on the substituent, which can then be trapped or undergo further oxidation and cyclization, leading to a functionalized product. nih.gov

Intramolecular Radical Addition: If the thiochroman scaffold were modified to include an unsaturated moiety (e.g., an alkenyl group) at a suitable position, the iminoxyl radical could undergo an intramolecular cyclization via addition to the C=C double bond. beilstein-journals.org This type of reaction typically results in the formation of five-membered isoxazoline (B3343090) rings (C–O bond formation) or nitrone rings (C–N bond formation). d-nb.infonih.gov

While specific examples of these intramolecular reactions originating from this compound are not detailed in the surveyed literature, the general reactivity patterns of iminoxyl radicals strongly suggest these as feasible and potent pathways for the synthesis of complex heterocyclic structures derived from the thiochroman core. nih.govnih.gov

Derivatization and Structural Diversification Strategies for Thiochroman 4 One Oxime

Development of Thiochroman-4-one (B147511) Oxime Derivatives with Heterocyclic Moieties

The integration of additional heterocyclic rings onto the thiochroman-4-one oxime framework is a prominent strategy to generate novel compounds with diverse properties. These modifications can significantly alter the parent molecule's steric and electronic profile.

A significant area of research has been the introduction of 1,3,4-oxadiazole (B1194373) thioether moieties to the thiochroman-4-one structure. tandfonline.com Researchers have successfully designed and synthesized novel thiochroman-4-one derivatives that incorporate both an oxime ether at the 4-position and a 1,3,4-oxadiazole thioether fragment at the 2-position. tandfonline.comresearchgate.net

The synthesis of these complex molecules is a multi-step process that often starts with a substituted thiophenol. tandfonline.compatsnap.com In a notable study, 18 new thiochroman-4-one derivatives featuring these combined moieties were synthesized and characterized using ¹H NMR, ¹³C NMR, and HRMS. researchgate.nettandfonline.com The general synthetic route involves introducing the 1,3,4-oxadiazole thioether and oxime ether fragments to the 2- and 4-positions of the thiochroman-4-one core, respectively. tandfonline.comtandfonline.com

The biological evaluation of these compounds has shown promising results. For instance, the compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) demonstrated significant in vitro antibacterial activity. researchgate.netpatsnap.com Another derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j), exhibited notable antifungal activity. researchgate.net These findings suggest that the combination of the this compound and 1,3,4-oxadiazole thioether motifs can be a fruitful strategy for developing new bioactive agents. tandfonline.com

Table 1: Examples of this compound Derivatives with 1,3,4-Oxadiazole Thioether Moieties This is an interactive table. Click on the headers to sort.

Compound ID Substituent (Aromatic Ring) Substituent (Oxadiazole) Reported Activity Reference
7a 6-Chloro Methylthio Antibacterial (EC50: 17-28 µg/mL) researchgate.net, patsnap.com

| 7j | 6-Methyl | Ethylthio | Antifungal (Inhibition rate: 79%) | researchgate.net |

The conjugation of thiochroman-4-one with spiropyrrolidine scaffolds represents another important derivatization strategy. This is typically achieved through a multicomponent 1,3-dipolar cycloaddition reaction. mdpi.com The process involves the reaction of an azomethine ylide, generated in situ from a primary amino acid (like glycine (B1666218) ethyl ester) and a 1,2-diketone (such as isatin (B1672199) or acenaphthenequinone), with an exocyclic arylidene thiochroman-4-one. mdpi.com

This synthetic approach has led to the creation of a series of novel spiropyrrolidines that incorporate the thiochroman-4-one moiety. researchgate.netmdpi.com Spectroscopic techniques and X-ray diffraction studies have been used to confirm the stereochemistry of these complex dispiropyrrolidine systems. researchgate.net Structure-activity relationship (SAR) analyses have highlighted the importance of the thiochromanone moiety in these hybrids for enhancing biological activity when compared to their chromanone analogs. mdpi.com For example, spiropyrrolidines containing the thiochromanone core demonstrated superior antibacterial activity over standard drugs in some studies. rsc.org

Beyond the aforementioned examples, the this compound core has been integrated with various other nitrogen-containing heterocycles. A reductive ring expansion reaction of this compound using diisobutylaluminum hydride (DIBAH) has been shown to regiospecifically produce 2,3,4,5-Tetrahydrobenzo[b] tandfonline.comCurrent time information in Bangalore, IN.thiazepine, a seven-membered heterocyclic ring fused to the benzene (B151609) ring. clockss.org This reaction proceeds by treating thiochroman-4-one with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the oxime, which is then subjected to the ring expansion. clockss.org

Furthermore, thiochroman-4-one itself is a precursor for synthesizing pyrazole (B372694) and isoxazole (B147169) derivatives. nih.gov The Claisen condensation of thiochroman-4-one with ethyl formate (B1220265) yields 2-hydroxymethylenethiochroman-4-one, a key intermediate. researchgate.net Additionally, research has explored the incorporation of carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities, which has been shown to enhance biological activities. rsc.org

Systematic Exploration of Substituent Effects on the this compound Core

The properties of this compound derivatives can be systematically tuned by introducing various substituents onto either the aromatic or the thiochromane ring.

Substituents on the aromatic portion of the this compound molecule play a critical role in modulating its activity. numberanalytics.com Structure-activity relationship (SAR) studies have revealed that the presence and nature of these substituents can significantly influence the compound's biological profile. rsc.org

For example, the introduction of a chlorine atom at the 6-position of the aromatic ring has often been associated with enhanced biological activity. rsc.orgnih.gov The biotransformation of 6-chlorothiochroman-4-ol yielded several chlorinated derivatives, indicating the stability of this substitution pattern during metabolic processes. mdpi.com Similarly, fluorine substitution at the C-6 position has been shown to increase the leishmanicidal activity of certain thiochroman-4-one derivatives. nih.gov In contrast, the presence of an electron-donating group like a methyl group (–CH3) at the same position sometimes leads to a decrease in activity. rsc.org These observations underscore the importance of electron-withdrawing groups on the aromatic ring for certain biological applications. rsc.org

Table 2: Effect of Aromatic Ring Substituents on Biological Activity of Thiochroman-4-one Derivatives This is an interactive table. Click on the headers to sort.

Position Substituent Effect on Activity Compound Type Reference
6 Chlorine (Cl) Generally enhanced antibacterial activity Oxime Ether / Carboxamide rsc.org, nih.gov
6 Fluorine (F) Increased leishmanicidal activity Vinyl Sulfone nih.gov

| 6 | Methyl (CH₃) | Decreased antifungal activity in some cases | Thioether | rsc.org |

Modifications to the heterocyclic thiochromane ring itself also provide a powerful means of diversification. A key modification is the introduction of an oxime or oxime ether group at the C4-position, which has been found to enhance antibacterial activity in certain series of derivatives. nih.govnih.gov However, this same modification can sometimes lead to a decrease in antifungal efficacy. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiochroman-4-one (B147511) oxime, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of thiochroman-4-one oxime provide a complete map of its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the aromatic protons of the fused benzene (B151609) ring, the two methylene (B1212753) groups (C2 and C3) of the dihydrothiopyran ring, and the hydroxyl proton of the oxime moiety. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (approx. 7.0-8.1 ppm), with their specific shifts and coupling constants influenced by the electron-donating sulfur atom and the electron-withdrawing oxime group. The two aliphatic methylene groups at the C2 and C3 positions manifest as multiplets in the upfield region (approx. 2.9-3.3 ppm). The hydroxyl proton of the oxime group gives a characteristic signal that can vary in chemical shift depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays nine distinct carbon signals. A key diagnostic signal is that of the C4 carbon, which is part of the C=NOH group. This carbon resonates significantly downfield at approximately 153.6 ppm, a typical range for an oxime carbon. cdnsciencepub.com The four aromatic methine carbons and two aromatic quaternary carbons are observed in the 125-140 ppm range. Notably, the signals for the C2 and C3 methylene carbons have been reported to have almost identical chemical shifts. cdnsciencepub.com For complex derivatives, computational methods such as Density Functional Theory (DFT) are often employed to achieve accurate prediction and assignment of both ¹H and ¹³C chemical shifts. rsc.orgmdpi.com

Below is a representative table of the ¹³C NMR chemical shifts for this compound.

AtomChemical Shift (ppm)
C2Signal observed, nearly identical to C3
C3Signal observed, nearly identical to C2
C4153.6
C4aSignal in aromatic region
C5Signal in aromatic region
C6Signal in aromatic region
C7Signal in aromatic region
C8Signal in aromatic region
C8aSignal in aromatic region
Data sourced from scholarly research on thiochroman (B1618051) compounds. cdnsciencepub.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show a clear cross-peak between the signals of the C2 and C3 methylene protons, confirming their adjacent relationship within the dihydrothiopyran ring. emerypharma.com It also helps in resolving the complex couplings within the aromatic spin system. emerypharma.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This technique is crucial for the definitive assignment of the ¹³C NMR spectrum. For instance, the proton signals for the C2 and C3 methylenes would show direct correlations to their respective carbon signals in the HSQC spectrum, confirming their assignments. mdpi.comemerypharma.com

These 2D NMR experiments are routinely applied in the characterization of novel thiochroman-4-one derivatives to ensure correct structural assignment. mdpi.comresearchgate.nettandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The compound has a molecular formula of C₉H₉NOS and a monoisotopic mass of approximately 179.0405. nih.govncats.io

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm) of the theoretical value calculated from the atomic masses of the constituent isotopes. tandfonline.comrsc.org This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The analysis is commonly performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. mdpi.commdpi.com

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound and its derivatives, this technique provides definitive information on:

Molecular Geometry: It yields exact bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

Stereochemistry: It unambiguously confirms the stereochemistry at any chiral centers and the configuration of geometric isomers, such as the (E) or (Z) configuration of the oxime double bond. mdpi.comresearchgate.net

Conformation: It reveals the preferred conformation of the flexible dihydrothiopyran ring (e.g., half-chair).

Intermolecular Interactions: It details how molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., involving the oxime's OH group) and other non-covalent interactions.

While a specific crystal structure for the parent this compound is not widely published, X-ray crystallography is a standard and essential technique used to validate the structures of more complex thiochroman-4-one derivatives, including spiropyrrolidines and oxime ethers. researchgate.netresearchgate.netrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

While this compound itself is an achiral molecule, many of its important derivatives possess chiral centers, most commonly when the sulfur atom is oxidized to a sulfoxide (B87167). mdpi.comnih.govncats.io Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of these chiral molecules in solution.

ECD measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. aps.org Each enantiomer of a chiral compound produces a unique ECD spectrum, which are mirror images of each other. The absolute configuration of a chiral thiochroman derivative, such as (R)-thiochroman-4-one 1-oxide, can be assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations for each possible enantiomer. mdpi.comresearchgate.net A match between the experimental and a calculated spectrum provides a confident assignment of the molecule's absolute stereochemistry. mdpi.com

Computational and Theoretical Investigations of Thiochroman 4 One Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the family of thiochroman-4-one (B147511) derivatives to rationalize experimental findings and predict molecular properties with high accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient structures like transition states. For derivatives of thiochroman-4-one, DFT has been successfully used to understand the high regio- and diastereoselectivity observed in multicomponent reactions (MCRs). mdpi.com

For instance, in the 1,3-dipolar cycloaddition reactions used to synthesize spiropyrrolidines from arylidene thiochroman-4-ones, DFT calculations have been performed to model the reaction pathway. mdpi.com These studies analyze the various possible approaches of the reactants, such as the endo and exo transition states (TSs). By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for all possible isomeric pathways, researchers can identify the lowest energy transition state, which corresponds to the major product formed in the reaction. mdpi.com In one such model study, the exo-approach between an (E)-p-bromobenzylidenethiochromanone and a (Z,E)-dipole was found to have the lowest activation barrier, thus favoring the formation of the exo regioisomer, which was consistent with experimental observations. mdpi.com The ability to calculate and compare the energies of these transition states provides a powerful predictive tool for understanding and controlling the stereochemical outcome of complex organic reactions. mdpi.come3s-conferences.org

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation, DFT calculations provide a complementary method for predicting and interpreting spectroscopic data. researchgate.netresearchgate.net Modern computational methods allow for the calculation of various spectroscopic parameters with remarkable accuracy, going beyond simple harmonic oscillator models. frontiersin.org

For thiochroman (B1618051) derivatives, theoretical calculations of Electronic Circular Dichroism (ECD) have been employed to determine the absolute configuration of chiral sulfoxides. mdpi.com By comparing the experimentally measured ECD spectrum with the spectrum calculated via time-dependent DFT (TD-DFT), the stereochemistry of the molecules can be unambiguously assigned. mdpi.com These computational approaches can also predict NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of complex spectra and confirms the structures of newly synthesized compounds. frontiersin.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical descriptor of chemical reactivity and stability. researchgate.netwuxiapptec.com A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net

DFT studies on spiropyrrolidines have shown that derivatives containing the thiochroman-4-one scaffold possess significantly smaller HOMO-LUMO energy gaps compared to their analogous chroman-4-one counterparts. mdpi.com This finding suggests that the thiochroman-4-one moiety enhances the molecule's reactivity, which has been correlated with their superior biological activity. mdpi.comrsc.orgresearchgate.net The lower energy gap facilitates charge transfer within the molecule, a key aspect of many biochemical interactions. mdpi.com

Table 1: Calculated Electronic Properties of Spiropyrrolidine Derivatives Bearing a Thiochroman-4-one Moiety Data derived from DFT calculations at the ωB97xd/6-31G(d,p) level of theory. mdpi.com

CompoundHOMO (eV)LUMO (eV)ΔEgap (eV)
Spiropyrrolidine-thiochroman-4-one (unsubstituted phenyl)-6.215-1.7894.426
Spiropyrrolidine-thiochroman-4-one (p-methylphenyl)-6.174-1.7814.393
Spiropyrrolidine-thiochroman-4-one (p-methoxyphenyl)-6.046-1.7444.302
Spiropyrrolidine-thiochroman-4-one (p-bromophenyl)-6.321-1.9654.356

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a prominent method used in drug design to predict how a small molecule (ligand), such as a thiochroman-4-one oxime analog, binds to the active site of a large biomolecule, typically a protein or enzyme (receptor).

Molecular docking simulations are crucial for understanding the potential mechanism of action of bioactive compounds. By placing a ligand into the binding site of a target protein, these simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netrsc.org

This approach has been applied to various thiochroman-4-one derivatives to rationalize their observed biological activities. For example, to understand the antifungal activity of certain derivatives, docking studies were performed against the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.net These simulations revealed that the active compounds could form hydrogen bonds with specific amino acid residues like SER-17, ARG-43, and SER-39 in the enzyme's active site, providing a plausible explanation for their inhibitory action. researchgate.net Similarly, docking studies on thiochroman-4-one derivatives with a vinyl sulfone moiety helped to elucidate their favorable interactions within the active site of a Leishmania parasite target, supporting their observed antileishmanial activity. rsc.org These computational insights are invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of new analogs with improved potency and selectivity. rsc.orgd-nb.info

Table 2: Examples of Molecular Docking Studies on Thiochroman-4-one Analogs

Compound Class / AnalogBiological TargetKey Predicted InteractionsBiological ActivityReference
This compound ether derivativeSuccinate Dehydrogenase (SDH)Hydrogen bonds with SER-17, ARG-43, SER-39Antifungal researchgate.net
Spiropyrrolidine-thiochroman-4-one derivativeCandida albicans drug target (unspecified)Not specifiedAntifungal mdpi.com
Thiochroman-4-one vinyl sulfone derivativeLeishmania panamensis protein targetFavorable interactions within active siteAntileishmanial rsc.org
Carboxamide-functionalized thiochromanoneBacterial protein target (unspecified)Not specifiedAntibacterial rsc.org

Applications of Thiochroman 4 One Oxime in Organic Synthesis

Precursors for the Construction of Fused and Bridged Heterocyclic Systems

The oxime moiety of thiochroman-4-one (B147511) serves as a key functional group for orchestrating ring expansion and cyclization reactions, leading to the formation of important fused heterocyclic systems, most notably benzothiazepines.

Beckmann Rearrangement for Benzothiazepine (B8601423) Synthesis

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. masterorganicchemistry.com When applied to the cyclic system of thiochroman-4-one oxime, this reaction results in a ring expansion, providing an elegant route to benzothiazepine derivatives. These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry.

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine (B1294794) involves the Beckmann rearrangement of this compound. researchgate.net Similarly, a reductive ring expansion of the oxime can be achieved using various aluminum reductants. For instance, treatment with diisobutylaluminum hydride (DIBALH) selectively yields 2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazepine. clockss.orgmdpi.com The choice of reductant can influence the reaction outcome, with reagents like LiAlH₄ sometimes yielding the ring-expanded product alongside the simple reduction product, 4-aminothiochromane. mdpi.com

Table 1: Synthesis of Benzothiazepines from this compound

Reagent/Catalyst Product Yield Reference
Polyphosphoric acid 2,3,4,5-Tetrahydro-1,5-benzothiazepine Not specified researchgate.net
Diisobutylaluminum hydride (DIBALH) 2,3,4,5-Tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazepine 85% clockss.org
AlHCl₂ 2,3,4,5-Tetrahydrobenzo[b] Current time information in Bangalore, IN.researchgate.netthiazepine 71% mdpi.com

tandfonline.comtandfonline.com Sigmatropic Rearrangements

Sigmatropic rearrangements, a class of pericyclic reactions, can also be initiated from derivatives of this compound to construct fused systems. wikipedia.org For example, the condensation of thiochroman-4-one with o-phenylhydroxylamine (B2653202) yields the corresponding oxime ether. This intermediate, upon heating, undergoes a tandfonline.comtandfonline.com sigmatropic rearrangement, followed by intramolecular cyclization and deamination, to afford a fused thiochromeno[4,3-b]indole (B11876767) system. researchgate.net This reaction proceeds through a non-isolable intermediate, demonstrating the utility of the oxime linkage in facilitating complex bond reorganizations. researchgate.net

Intermediates in the Synthesis of Functionalized Thiochromane Derivatives

The oxime group is readily converted into other important functionalities, such as amines and oxime ethers, making this compound a pivotal intermediate for producing a diverse array of substituted thiochromanes.

Reduction to Amines and Hydroxylamines

The reduction of the oxime group provides direct access to 4-aminothiochromanes, which are valuable building blocks. Catalytic hydrogenation using Raney Nickel is an effective method for the selective production of 4-aminothiochromane from the corresponding oxime. researchgate.net

Furthermore, stereoselective reductions can be achieved. The reduction of a substituted thiochroman-4-one O-benzyl oxime with borohydride (B1222165) in THF yields the corresponding 4-amino-3-hydroxy-thiochromane derivative with high stereoselectivity and in excellent yield (>90%). researchgate.net The asymmetric hydrogenation of oximes and their ethers to produce chiral amines and hydroxylamines is a significant challenge, but recent advances have demonstrated the feasibility of this transformation using specialized catalysts. acs.orgbohrium.com For instance, the borane-mediated reduction of (E)-thiochroman-4-one O-benzyl oxime, catalyzed by a chiral spiroborate ester, produces the corresponding chiral primary amine with excellent enantioselectivity (99% ee). nih.gov

Table 2: Reduction of this compound and Derivatives

Substrate Reagent/Catalyst Product Yield Enantiomeric Excess (ee) Reference
This compound Raney-Ni/H₂ 4-Aminothiochromane Not specified N/A researchgate.net
(R,Z)-3-Hydroxythiochromen-4-one O-benzyl oxime Borohydride/THF (3R,4R)-4-Amino-3,4-dihydro-2H-thiochromen-3-ol >90% N/A researchgate.net

Synthesis of Oxime Ethers

The hydroxyl group of the oxime can be readily alkylated to form oxime ethers. This modification is often used to introduce new structural motifs and modulate the biological activity of the parent compound. nih.gov Numerous research efforts have focused on synthesizing novel thiochroman-4-one O-alkyloxime derivatives, which are then coupled with other heterocyclic fragments, such as 1,3,4-oxadiazoles. researchgate.nettandfonline.comtandfonline.com These complex derivatives have been investigated for their potential as antibacterial and antifungal agents, with some compounds showing promising activity against various plant pathogens. tandfonline.comtandfonline.com The synthesis typically involves the reaction of the parent thiochroman-4-one with a hydroxylamine (B1172632) derivative in a suitable solvent like ethanol. researchgate.net

Catalytic Roles (if applicable)

Based on a comprehensive review of the available scientific literature, there are no significant reports of this compound or its simple derivatives being employed as catalysts in organic reactions. Its primary and well-documented role in synthesis is that of a reactive substrate and a versatile intermediate, as detailed in the preceding sections.

Biological Activities of Thiochroman 4 One Oxime and Its Derivatives in Vitro Studies

Antimicrobial Activities

Thiochroman-4-one (B147511) oxime derivatives have been extensively studied for their potential to combat various microbial pathogens, including those affecting plants and humans.

Antibacterial Efficacy against Phytopathogens

A significant focus of research has been the development of thiochroman-4-one oxime derivatives as agrochemical agents against plant bacterial diseases. Studies have demonstrated notable efficacy against key phytopathogens such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. researchgate.nettandfonline.comtandfonline.com

In one study, a series of novel thiochroman-4-one derivatives featuring an oxime ether and a 1,3,4-oxadiazole (B1194373) thioether moiety were synthesized and evaluated. tandfonline.com Among these, compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) proved to be the most potent antibacterial agent. researchgate.nettandfonline.comtandfonline.com It exhibited impressive activity against both Xoo and Xac, with median effective concentration (EC₅₀) values of 17 µg/mL and 28 µg/mL, respectively. tandfonline.comtandfonline.com This level of efficacy was reported to be superior to that of commercial bactericides like Bismerthiazol and Thiodiazole copper. researchgate.nettandfonline.comtandfonline.com Structure-activity relationship (SAR) analysis has suggested that the introduction of an oxime group at the 4-position can enhance antibacterial activity. nih.gov

Compound IDTarget PhytopathogenEC₅₀ (µg/mL)Reference
7a Xanthomonas oryzae pv. oryzae (Xoo)17 researchgate.nettandfonline.comtandfonline.com
7a Xanthomonas axonopodis pv. citri (Xac)28 researchgate.nettandfonline.comtandfonline.com

Antifungal Efficacy against Phytopathogens

The antifungal potential of this compound derivatives against plant pathogenic fungi is a significant area of investigation. These compounds have shown promising inhibitory effects against a broad spectrum of fungi that cause substantial agricultural losses.

Research has highlighted the potent activity of thiochroman-oxime derivatives against several key phytopathogenic fungi, including Fusarium solani, Fusarium graminearum, Valsa mali, and Botrytis cinerea. nih.govbohrium.com In a comprehensive study, a series of thiochroman-oxime derivatives (designated 12a–12m) were synthesized and showed promising, broad-spectrum antifungal effects. nih.gov

Notably, compounds 12f and 12g were effective at suppressing spore germination and germ tube growth. They also provided excellent protective effects in potato models infected with F. solani, outperforming the commercial fungicides Hymexazol and Chlorothalonil. nih.gov Similarly, compounds 12d and 12f demonstrated significant protective capabilities against B. cinerea in cherry tomatoes. nih.gov

Another study focused on thiochroman-4-one derivatives with both oxime ether and 1,3,4-oxadiazole thioether moieties. tandfonline.com Compound 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) displayed a strong inhibition rate of 79% against B. cinerea, which was better than the commercial fungicide Carbendazim. researchgate.nettandfonline.comtandfonline.com These derivatives were also tested against Verticillium dahliae and Fusarium oxysporum. tandfonline.comtandfonline.com

Compound/SeriesTarget PhytopathogenObserved EffectReference
7j Botrytis cinerea79% inhibition researchgate.nettandfonline.comtandfonline.com
12a–12m Fusarium solaniPromising inhibition nih.govbohrium.com
12a–12m Fusarium graminearumPromising inhibition nih.govbohrium.com
12a–12m Valsa maliPromising inhibition nih.govbohrium.com
12a–12m Botrytis cinereaPromising inhibition nih.govbohrium.com
12f, 12g Fusarium solaniSuppressed spore germination; excellent protective effect in potato nih.gov
12d, 12f Botrytis cinereaExcellent protective effect in cherry tomatoes nih.gov

Mechanistic Insights into Antifungal Action

To understand how these compounds exert their antifungal effects, mechanistic studies have been undertaken. Research indicates that a primary mode of action involves the disruption of fungal cell structure and integrity. nih.gov

Studies on the thiochroman-oxime derivative 12f revealed that it overtly alters the mycelium structure of fungi. nih.gov Further investigation showed that the compound significantly increases the permeability of the fungal cell membrane. nih.gov This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death, explaining the potent fungicidal activity observed. This mechanism is crucial as it suggests a mode of action that can be effective against a range of fungal pathogens. nih.govbohrium.com

Activity against Human Bacterial and Fungal Pathogens

Beyond their agricultural applications, thiochroman-4-one derivatives have been evaluated for their activity against human pathogens. mdpi.comresearchgate.net The scaffold has shown potential in combating both bacterial and fungal infections of clinical relevance.

Several derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.comresearchgate.net For instance, pyrazole (B372694) derivatives of thiochroman-4-one were found to be effective inhibitors of Bacillus subtilis growth. nih.govsigmaaldrich.com

In the realm of human fungal pathogens, Candida albicans is a common target. Thiochroman-4-one derivatives bearing an indole (B1671886) moiety have demonstrated significant antifungal activity against C. albicans, with one compound achieving a minimum inhibitory concentration (MIC) as low as 4 µg/mL. nih.gov

Compound TypeTarget Human PathogenObserved ActivityReference
Thiochroman (B1618051) derivativesStaphylococcus aureusAntimicrobial activity mdpi.comresearchgate.net
Thiochroman derivativesEscherichia coliAntimicrobial activity mdpi.comresearchgate.net
Thiochroman derivativesCandida albicansAntimicrobial activity mdpi.comresearchgate.net
Pyrazole derivativeBacillus subtilisEffective growth inhibitor nih.govsigmaaldrich.com
Indole derivativeCandida albicansMIC of 4 µg/mL nih.gov

Antiparasitic Activities (e.g., Antileishmanial Potential)

The structural versatility of the thiochroman-4-one core has also been leveraged to develop agents against parasitic diseases, with a particular focus on leishmaniasis. mdpi.com Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus.

While studies specifically on thiochroman-4-one oximes for antiparasitic activity are less common, related derivatives show significant promise. Thiochromone derivatives bearing a vinyl sulfone moiety displayed high antileishmanial activity against intracellular amastigotes of Leishmania panamensis. mdpi.com One of the most active compounds, 4j , which features a fluorine substitution at the C-6 position, recorded an EC₅₀ value of 3.23 µM. mdpi.com This highlights the potential of the core thiochroman structure as a template for potent antileishmanial drugs. The mechanism of action for some derivatives is thought to involve targeting the parasite's redox thiol metabolism. nih.gov

Other Reported In Vitro Bioactivities (e.g., Anticonvulsant activity of related oxime ethers)

The biological investigation of this chemical family extends to the central nervous system. Notably, oxime ether derivatives of the closely related chroman-4-one (where the sulfur atom is replaced by an oxygen) have been evaluated for anticonvulsant properties. researchgate.netnih.gov

A series of azolylchromanone oximes and imidazolyl chromanone oxime ethers were tested for their potential to treat epilepsy. researchgate.net Several of these compounds showed good anticonvulsant activity, significantly affecting seizure latency and duration in preclinical models. researchgate.netnih.gov Structure-activity relationship studies indicated that the presence of an azolyl ring at the 3-position and a halogen at the 7-position of the chromane (B1220400) ring could enhance anti-seizure efficacy. nih.gov These findings suggest that this compound ethers may also warrant investigation as potential anticonvulsant agents.

Structure-Activity Relationship (SAR) Analysis for Bioactive this compound Analogs

The biological activity of thiochroman-4-one derivatives is significantly influenced by the nature and position of various substituents on the thiochroman ring system. Structure-activity relationship (SAR) analysis helps in understanding these influences and in designing more potent analogs.

A comprehensive review of thiochromenes and thiochromanes highlighted several key SAR insights. rsc.org For instance, the introduction of an oxime or oxime ether group at the 4-position of the thiochroman-4-one scaffold was found to enhance antibacterial activity while concurrently decreasing antifungal efficacy. rsc.org

Further analysis revealed that the presence of a chlorine atom at the 6-position of the thiochroman ring generally leads to improved biological activity. rsc.org Additionally, incorporating a carboxamide linker at the 2-position was shown to enhance both antibacterial and antifungal properties. rsc.orgresearchgate.net

In the context of antileishmanial activity, a study on thiochroman-4-one derivatives demonstrated that the presence of a vinyl sulfone moiety is crucial for high activity. nih.govmdpi.comnih.gov Removal of either the double bond or the sulfone group resulted in a decrease in activity. nih.govmdpi.comnih.gov Substitution with a fluorine atom at the C-6 position was also found to increase leishmanicidal activity. nih.govmdpi.com

The following table summarizes key SAR findings for thiochroman-4-one derivatives:

Structural ModificationPositionEffect on Biological ActivityReference
Introduction of oxime/oxime ether group4-positionEnhanced antibacterial, decreased antifungal rsc.org
Chlorine substituent6-positionGenerally improved activity rsc.org
Carboxamide linker2-positionImproved both antibacterial and antifungal rsc.orgresearchgate.net
Vinyl sulfone moiety-Crucial for high antileishmanial activity nih.govmdpi.comnih.gov
Fluorine substituent6-positionIncreased antileishmanial activity nih.govmdpi.com

These SAR analyses provide a rational basis for the future design and development of more effective thiochroman-4-one-based therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of thiochromanones, the direct precursors to thiochroman-4-one (B147511) oxime, often involves hazardous reagents and generates significant chemical waste. icsr.in Consequently, a primary focus of future research is the development of environmentally benign synthetic protocols.

Key advancements in this area include:

Water-Based Synthesis: The use of water as a solvent represents a significant step towards greener chemical processes. Researchers have developed a method utilizing a novel heterogeneous copper binaphthyl nanoparticle (Cu-BNP) catalyst for thiochromanone synthesis in water. icsr.in This approach not only reduces the reliance on volatile organic solvents but also allows for easy recovery and reuse of the catalyst, enhancing economic feasibility and minimizing waste. icsr.in

Transition-Metal-Free Synthesis: To circumvent the toxicity associated with transition metals, a protocol for the synthesis of thiochromanones from 2'-nitrochalcones has been developed that avoids the use of metal catalysts. icsr.in This method employs iodine as a catalyst and an odorless sulfur surrogate, potassium ethyl xanthate, making the process safer and more environmentally friendly. icsr.inicsr.in

High-Pressure Reactor Technology: The use of high-pressure Q-tube reactors offers a secure, efficient, and green alternative to conventional heating and expensive microwave reactors. acs.orgnih.gov This technology has been successfully applied to the synthesis of thiochromeno[4,3-b]pyridine derivatives from thiochroman-4-one, achieving high yields and simplifying work-up procedures. acs.orgnih.gov

These green chemistry approaches are pivotal for the sustainable production of thiochroman-4-one and its derivatives, paving the way for their broader application in various fields. icsr.in

Exploration of Novel Reaction Pathways and Rearrangements

The reactivity of the oxime functional group in thiochroman-4-one oxime is a fertile ground for exploring novel synthetic transformations, particularly rearrangement reactions that lead to structurally complex and valuable heterocyclic systems.

Beckmann Rearrangement and Ring Expansion: The Beckmann rearrangement, a classic reaction of oximes, is a key pathway for transforming this compound. wikipedia.org This reaction typically involves treating the oxime with an acid or other promoting agents to induce a rearrangement, yielding a lactam (a cyclic amide). wikipedia.org In the case of this compound, this leads to the formation of benzothiazepine (B8601423) derivatives, a seven-membered heterocyclic ring system.

Recent research has focused on reductive rearrangements using various aluminum hydrides. researchgate.net For instance, reagents like diisobutylaluminum hydride (DIBALH) or dichloroaluminum hydride (AlHCl₂) can induce a reductive ring-expansion of this compound to produce 2,3,4,5-tetrahydrobenzo[b] icsr.inicsr.inthiazepine. researchgate.netmdpi.com The choice of reductant and solvent is crucial, as it can influence the reaction outcome, sometimes leading to the formation of the primary amine (3,4-dihydro-2H-thiochromen-4-ylamine) as a competing product. researchgate.netmdpi.com

Reductant SystemSolventMajor ProductReference(s)
DIBALH (excess)HexaneReductive Rearrangement (Benzothiazepine) researchgate.net
AlHCl₂ (from LiAlH₄:AlCl₃)Cyclopentyl Methyl Ether (CPME)Reductive Rearrangement (Benzothiazepine) researchgate.netmdpi.com
LiAlH₄-Ring Expansion Product + Primary Amine mdpi.com
Red-Al-Ring Expansion Product + Primary Amine mdpi.com

Table 1. Reductive Rearrangement of this compound.

Synthesis of Fused Heterocycles: Thiochroman-4-one and its oxime serve as versatile precursors for a wide array of fused heterocyclic compounds. researchgate.net The oxime's functionality can be leveraged in cyclocondensation reactions to build complex molecular architectures. For example, thiochroman-4-one reacts with 3-oxo-2-arylhydrazonopropanals in the presence of ammonium (B1175870) acetate (B1210297) to form thiochromeno[4,3-b]pyridine derivatives, a class of compounds with significant biological potential. acs.orgnih.gov Future research will likely continue to explore the utility of this compound in multicomponent reactions and domino reaction sequences to access novel heterocyclic scaffolds efficiently. acs.org

Integration with Advanced Drug Discovery Platforms

The thiochroman (B1618051) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netnih.gov This makes this compound and its derivatives highly attractive for drug discovery programs.

Future research in this domain will increasingly integrate advanced technologies:

Computational and In Silico Methods: Quantum chemical calculations using Density Functional Theory (DFT) are being employed to understand the electronic properties and reactivity of thiochroman derivatives, helping to rationalize stereochemical outcomes of reactions and predict biological activity. researchgate.netmdpi.com Molecular docking simulations are used to predict the binding affinity of these compounds to specific biological targets, such as enzymes or receptors, guiding the design of more potent and selective inhibitors. nih.govrsc.org

Pharmacokinetic Profiling (ADMET): Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery. mdpi.com In silico tools are used to evaluate the drug-likeness of novel thiochroman derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic properties and reducing late-stage attrition. mdpi.comdanaher.com

The integration of these computational platforms allows for a more rational, cost-effective, and efficient approach to designing and optimizing thiochroman-based therapeutic agents. biosolveit.de

Applications in Materials Science and other Non-Biological Fields

While the primary research focus for thiochroman derivatives has been on biological applications like pharmaceuticals and agrochemicals, the unique properties of sulfur-containing heterocycles suggest potential for their use in materials science. researchgate.netmdpi.com

Sulfur-containing compounds are known for their distinct electronic and optical properties. The thiochroman scaffold, with its sulfur heteroatom, could be explored for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or organic photovoltaics. The sulfur atom can influence molecular packing and electronic coupling, which are critical for charge transport.

Sensors: The reactivity of the sulfur atom and the potential for functionalization on the thiochroman ring could be exploited to design chemosensors for detecting specific ions or molecules.

Although specific applications of this compound in materials science are not yet widely reported, the versatility of the underlying thiochroman structure presents a promising, albeit underexplored, avenue for future research. nih.govresearchgate.net

High-Throughput Screening and Lead Optimization Studies of Derivatives

The thiochroman-4-one scaffold has given rise to numerous derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiparasitic properties. nih.govresearchgate.netbohrium.comnih.govnih.gov Future efforts will rely heavily on high-throughput screening (HTS) and systematic lead optimization to identify and refine clinical candidates. danaher.comingentaconnect.com

Structure-Activity Relationship (SAR) Studies: Recent studies have generated a wealth of SAR data for various thiochroman derivatives. For instance:

Antifungal Activity: The introduction of an oxime or oxime ether moiety at the C4 position of the thiochroman ring has been shown to be beneficial for antifungal activity against various phytopathogenic fungi. bohrium.comnih.gov One study found that thiochroman-oxime derivatives were particularly effective against Fusarium solani and Botrytis cinerea. researchgate.netnih.gov

Antibacterial Activity: Derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties have demonstrated significant in vitro activity against plant pathogenic bacteria like Xanthomonas oryzae. patsnap.comresearchgate.net SAR analysis indicated that adding an oxime ether group at the C4-position enhanced antibacterial activity. nih.gov

Antileishmanial Activity: Thiochroman-4-one derivatives bearing a vinyl sulfone moiety have shown potent activity against Leishmania panamensis, with some compounds exhibiting higher selectivity than the reference drug amphotericin B. rsc.orgnih.gov

Derivative ClassTarget Organism/Cell LineKey FindingReference(s)
Thiochroman-oxime estersPhytopathogenic Fungi (F. solani, B. cinerea)Introduction of oxime fragment is beneficial for antifungal activity. nih.gov
Oxime ether/1,3,4-oxadiazole thioetherXanthomonas oryzae pv. oryzae (Xoo)Compound 7a showed EC₅₀ of 17 µg/mL, superior to control agents. researchgate.net
Vinyl sulfonesLeishmania panamensisCompound 4j was highly active (EC₅₀ = 3.23 µM) and selective (SI = 174). nih.gov
Spiropyrrolidines with thiochroman-4-oneCandida krusei, C. glabrataCompound 4d was a potent antifungal agent (MIC = 32 µg/mL). mdpi.com

Table 2. Bioactivity of Selected Thiochroman-4-one Derivatives.

Lead Optimization: Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com For thiochroman derivatives, this involves synthesizing analogues and evaluating them to establish clear SAR. biosolveit.de This iterative cycle of design, synthesis, and testing is crucial for transforming a promising "hit" from an HTS campaign into a viable drug candidate. nih.gov Future studies will undoubtedly focus on the multi-parameter optimization of these promising scaffolds to address unmet medical and agricultural needs. wehi.edu.audp.tech

Q & A

Q. What are the established synthetic methodologies for thiochroman-4-one oxime, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via sequential reactions starting from thiophenol and trans-2-decenoic acid. Key steps include superacid-catalyzed alkylation, cyclic acylation to form thiochroman-4-one, and subsequent nitrosation with isoamyl nitrite followed by oximation . Optimization involves monitoring reaction parameters (e.g., temperature, stoichiometry of nitrosation agents) and characterizing intermediates via NMR and mass spectrometry to ensure purity. For reproducibility, detailed protocols for acid-catalyzed dehydration and oxidation steps are critical .

Q. How are this compound derivatives characterized for structural confirmation?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR to confirm substituent positions and oxime geometry (E/Z isomerism).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography for resolving stereochemistry in complex derivatives, such as spiropyrrolidines tethered to thiochroman-4-one scaffolds .
  • FT-IR to verify oxime (N–O stretch at ~1600 cm⁻¹) and carbonyl groups .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi. Pyrazole and isoxazole derivatives show enhanced potency compared to the parent compound, with MIC values ranging from 8–32 µg/mL . Structure-activity relationship (SAR) studies highlight the importance of oxime ether and 1,3,4-oxadiazole thioether moieties for bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives with improved bioactivity?

Density Functional Theory (DFT) studies optimize electronic and steric properties by modeling interactions between derivatives and biological targets (e.g., bacterial enzymes). For example:

  • Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Docking simulations to assess binding affinity with antifungal targets (e.g., CYP51 in fungi) .
  • Solvation-free energy calculations to improve pharmacokinetic properties .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variations in assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for MIC determination.
  • Statistical validation : Replicate experiments with ANOVA to assess significance.
  • SAR refinement : Compare electronic effects of substituents (e.g., electron-withdrawing groups on oxadiazole rings) across studies .

Q. What mechanistic insights explain the reactivity of thiochroman-4-one in Vilsmeier-Haack and epoxidation reactions?

  • Vilsmeier-Haack reaction : Thiochroman-4-one reacts with PBr₃ in DMF to form 4-bromothiochromen-3-carbaldehyde via electrophilic bromination at the carbonyl carbon .
  • Epoxidation : tert-Butyl hydroperoxide generates an epoxide intermediate, which undergoes arene oxide rearrangement under acidic conditions. Steric hindrance from the thioether group influences regioselectivity .

Q. How can synthetic byproducts or impurities in this compound preparations be systematically identified and minimized?

  • Chromatographic profiling : Use HPLC-PDA to detect byproducts (e.g., over-oxidized sulfones).
  • Reaction monitoring : In situ FT-IR or GC-MS to track intermediate formation.
  • Crystallization optimization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in antimicrobial assays?

  • Probit analysis for determining IC₅₀ values.
  • Non-linear regression (e.g., Hill equation) to model inhibition curves.
  • Principal Component Analysis (PCA) for multivariate analysis of substituent effects on bioactivity .

Q. How should researchers structure a proposal to investigate novel this compound derivatives?

  • Objectives : Focus on SAR refinement, computational modeling, and in vivo toxicity screening.
  • Timeline : Allocate phases for synthesis (6 months), characterization (3 months), and bioassays (6 months).
  • Risk mitigation : Include backup synthetic routes (e.g., alternative nitrosation agents) .

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